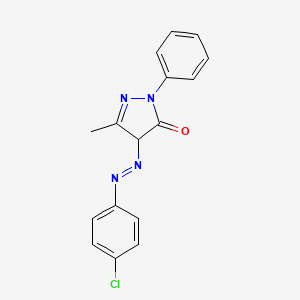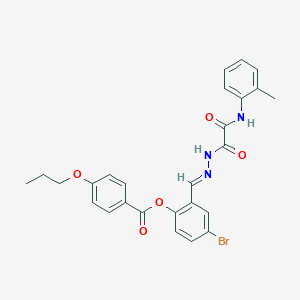![molecular formula C17H15BrN4OS2 B12040250 N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618879-89-3](/img/structure/B12040250.png)
N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromofenil)-2-{[4-(prop-2-en-1-il)-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es un compuesto orgánico sintético que pertenece a la clase de derivados de triazol. Estos compuestos son conocidos por sus diversas actividades biológicas y son ampliamente estudiados en química medicinal por sus potenciales aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-bromofenil)-2-{[4-(prop-2-en-1-il)-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida típicamente implica varios pasos:
Formación del anillo de triazol: Esto se puede lograr mediante una reacción de ciclización que involucra un derivado de hidrazina y un precursor adecuado.
Introducción del grupo tiofeno: El grupo tiofeno se puede introducir mediante una reacción de acoplamiento.
Adición del grupo bromofenilo: Este paso involucra una reacción de sustitución donde un grupo bromofenilo se une al anillo de triazol.
Formación del grupo acetamida:
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-bromofenil)-2-{[4-(prop-2-en-1-il)-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfones.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina o alcohol correspondientes.
Sustitución: El grupo bromofenilo puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Investigado por sus potenciales aplicaciones terapéuticas en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N-(2-bromofenil)-2-{[4-(prop-2-en-1-il)-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida involucra su interacción con objetivos moleculares y vías específicas. Estos pueden incluir:
Inhibición de enzimas: El compuesto puede inhibir enzimas específicas involucradas en vías de enfermedades.
Unión al receptor: Puede unirse a receptores en la superficie de las células, modulando las respuestas celulares.
Transducción de señales: El compuesto puede interferir con las vías de señalización intracelular, afectando la función y el comportamiento de las células.
Comparación Con Compuestos Similares
Compuestos similares
- N-(2-clorofenil)-2-{[4-(prop-2-en-1-il)-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
- N-(2-fluorofenil)-2-{[4-(prop-2-en-1-il)-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
Singularidad
N-(2-bromofenil)-2-{[4-(prop-2-en-1-il)-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida es único debido a la presencia del grupo bromofenilo, que puede conferir propiedades químicas y biológicas distintas en comparación con sus análogos. Esta singularidad puede influir en su reactividad, afinidad de unión y eficacia general en diversas aplicaciones.
Propiedades
Número CAS |
618879-89-3 |
|---|---|
Fórmula molecular |
C17H15BrN4OS2 |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
N-(2-bromophenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15BrN4OS2/c1-2-9-22-16(14-8-5-10-24-14)20-21-17(22)25-11-15(23)19-13-7-4-3-6-12(13)18/h2-8,10H,1,9,11H2,(H,19,23) |
Clave InChI |
DOZRVFUFLHXWDM-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4R,4aR,6R,8aS)-8a-(2,4-difluorophenyl)-4-methyl-6-(3-methyl-1,2-oxazol-5-yl)-4a,5,6,8-tetrahydro-4H-pyrano[3,4-d][1,3]thiazin-2-amine](/img/structure/B12040199.png)
![N-[(Z)-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(4-isopropylphenyl)ethenyl]-4-methylbenzamide](/img/structure/B12040206.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B12040228.png)
![3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040236.png)

![2-(2-chlorophenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12040253.png)


![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12040268.png)
